![molecular formula C26H29N5O2 B2817081 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890631-93-3](/img/structure/B2817081.png)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a 3,4-dimethoxyphenyl group, a dimethyl group, and a 4-phenylpiperazin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the compound’s planarity, while the substituted groups could influence its overall shape and polarity .Chemical Reactions Analysis
As a nitrogen-containing heterocycle, the pyrazolo[1,5-a]pyrimidine core of this compound could potentially participate in a variety of chemical reactions . The presence of the phenyl and piperazine rings could also enable reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar dimethoxyphenyl and phenylpiperazin-1-yl groups could impact its solubility, while the pyrazolo[1,5-a]pyrimidine core could influence its stability and reactivity .Aplicaciones Científicas De Investigación
Biological Activities
Pyrazolines and their derivatives, which include the compound , have been found to have various biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxicity Studies
The compound has been used in studies investigating neurotoxic potentials . For example, researchers have studied its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins .
Antioxidant Research
The compound has been found to have moderate antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) . Antioxidants play a crucial role in preventing cell damage caused by oxidation, and this compound could be used in further research in this area .
Synthesis of New Compounds
The compound can be used as a building block in the synthesis of new compounds . For example, it has been used in the synthesis of a new pyrazolo-pyridine analogue through intermolecular cyclization .
Anti-Inflammatory Activity
Some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which could potentially include the compound , have been synthesized and tested for anti-inflammatory activity .
Enzyme Inhibition
Some derivatives of the compound have been found to be potent inhibitors of cholinesterase enzymes (AChE and BChE) . This could have potential applications in the treatment of diseases where these enzymes are implicated .
Mecanismo De Acción
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into its potential applications in various fields, such as medicinal chemistry .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)25(19(2)28-31)20-10-11-22(32-3)23(17-20)33-4/h5-11,16-17H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBUEOQJKNXOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
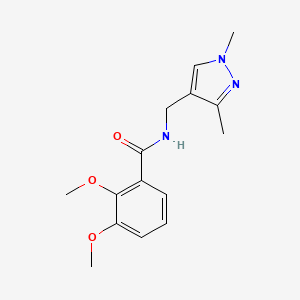
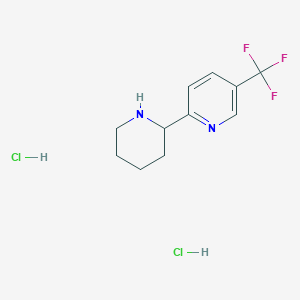


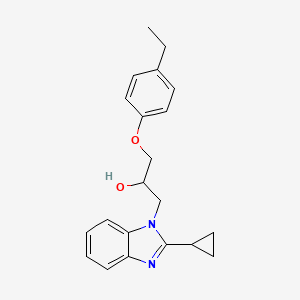

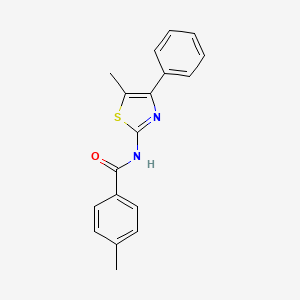
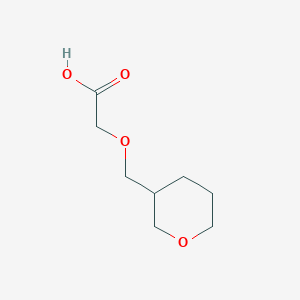

![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)
![(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B2817017.png)
![3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817018.png)
